molecular formula C10H13N B3079583 (S)-4-Methyl-indan-1-ylamine CAS No. 1071448-91-3

(S)-4-Methyl-indan-1-ylamine

Cat. No. B3079583
CAS RN: 1071448-91-3
M. Wt: 147.22 g/mol
InChI Key: MHIOXTVALGXETC-JTQLQIEISA-N
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Description

(S)-4-Methyl-indan-1-ylamine, also known as 4-Methylamphetamine, is a psychoactive drug that belongs to the amphetamine class of compounds. It is a chiral compound, meaning it has two enantiomers, (R)- and this compound. The (S)-enantiomer is the active form of the drug and is responsible for its psychoactive effects.

Scientific Research Applications

  • Central Dopamine-Receptor Stimulating Activity : Research has been conducted on monophenolic 2-(dipropylamino)indans and related compounds, including (S)-4-Methyl-indan-1-ylamine, for their central dopamine-receptor stimulating activity. This includes various biochemical and behavioral tests, indicating potential applications in neurological research and drug development (Hacksell et al., 1981).

  • Reductive Amination in Organic Synthesis : this compound has implications in the synthesis of N‐methyl‐ and N‐alkylamines through reductive amination. This process is crucial for creating a variety of life-science molecules and plays an important role in regulating their activities (Senthamarai et al., 2018).

  • Development of Antimicrobial Agents : Research has been done on derivatives of 1H-benzoimidazol-2-ylamine, a category that includes this compound, for their antimicrobial properties. This includes studies on their genotoxic properties, suggesting potential in developing new antimicrobial agents (Benvenuti et al., 1997).

  • Conformational Analysis for Pharmacological Interest : The compound has been subject to conformational analysis, particularly in relation to its central dopaminergic effects. This research can inform the development of drugs that interact with dopamine receptors (Wikström et al., 1987).

  • Synthesis of Anticonvulsant Agents : this compound derivatives have been synthesized and evaluated for their anticonvulsant activity. This research is significant in the ongoing development of new medications for the treatment of seizures (Siddiqui et al., 2012).

  • Analysis in Environmental Studies : The compound has been studied in environmental contexts as well, such as in the detection of N-methyldidecane-1-ylamine in environmental water. This is crucial for understanding the environmental impact and distribution of such chemicals (Hirao et al., 2018).

  • Photopolymerization Studies : It has been explored in the context of photopolymerization, indicating its potential use in material science and engineering (Guillaneuf et al., 2010).

properties

IUPAC Name

(1S)-4-methyl-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-7-3-2-4-9-8(7)5-6-10(9)11/h2-4,10H,5-6,11H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIOXTVALGXETC-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(C2=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CC[C@@H](C2=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601268572
Record name (1S)-2,3-Dihydro-4-methyl-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601268572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1071448-91-3
Record name (1S)-2,3-Dihydro-4-methyl-1H-inden-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071448-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-2,3-Dihydro-4-methyl-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601268572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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